4-Methyl-3,5-dinitrobenzoyl chloride

Vue d'ensemble

Description

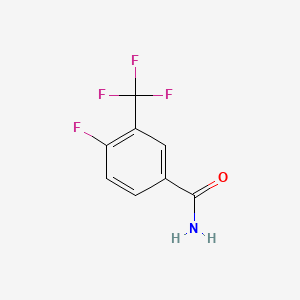

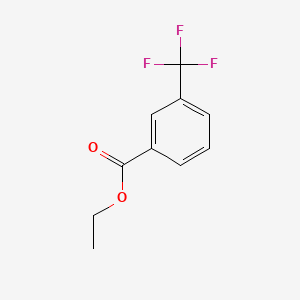

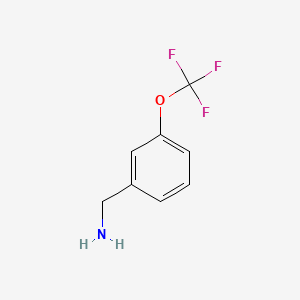

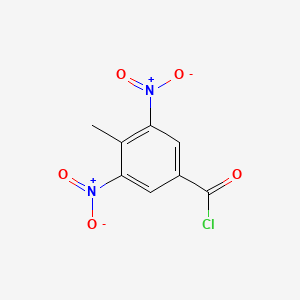

4-Methyl-3,5-dinitrobenzoyl chloride is a derivative of benzoyl chloride . It is synthesized from 4-methyl-3-nitrobenzoic acid . It is also the acyl chloride of 3,5-dinitrobenzoic acid .

Synthesis Analysis

The synthesis of 3,5-dinitrobenzoyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride . It can also be prepared by reaction with phosphorus trichloride, or thionyl chloride . A novel method for synthesizing 3,5-dinitrobenzyl chloride involves adding 25g of 3,5-dinitrobenzyl alcohol and 15m of L N, N-dimethylformamide into 50m of L dichloroethane, introducing phosgene at normal temperature, controlling the internal temperature to be not more than 30 ℃ .Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzoyl chloride is represented by the formula C7H3ClN2O5 . The InChI key for the compound is NNOHXABAQAGKRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Aldehydes and ketones react with 3,5-dinitrobenzoyl chloride to form yellow, orange, or reddish-orange precipitates . Alcohols react with 3,5-dinitrobenzoyl chloride to produce solid 3,5-DNB esters .Physical And Chemical Properties Analysis

3,5-Dinitrobenzoyl chloride is an organic compound with a melting point of 68–69 °C . It has a molar mass of 230.56 g·mol −1 . It is the acyl chloride of 3,5-dinitrobenzoic acid .Applications De Recherche Scientifique

1. Applications in Organic Photovoltaics

4-Methyl-3,5-dinitrobenzoyl chloride has been linked to graphene oxide (GO) nanosheets for use in organic bulk heterojunction photovoltaic devices. The modified graphene oxide, known as GO-ethylene-dinitro-benzoyl (GO-EDNB), showed significant improvement in power conversion efficiency compared to unmodified devices, highlighting its potential in solar energy applications (Stylianakis et al., 2012).

2. Biomedical Applications

A novel xylan ester, xylan 3,5-dinitrobenzoate, prepared through the acylation of xylan with 3,5-dinitrobenzoyl chloride, has shown promising results as a creatinine adsorbent. This application is particularly relevant for the treatment of chronic renal failure, offering a new approach for oral adsorbents (Kong et al., 2015).

3. Material Science and Polymer Chemistry

In material science, 3,5-dinitrobenzoyl chloride has been used to synthesize novel aromatic polyimides with imidazole moieties. These polymers exhibit high solubility in organic solvents, good thermal stability, and interesting optical properties, making them suitable for advanced technological applications (Rafiee & Rasekh, 2017).

4. Analytical Chemistry

In the field of analytical chemistry, 3,5-dinitrobenzoyl chloride has been used for the pre-column derivatization of biogenic amines in fermented foods, enhancing the detection capabilities in high-performance liquid chromatography (Kirschbaum et al., 2000).

5. Chiral Separation Techniques

3,5-Dinitrobenzoyl chloride has been employed in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC), aiding in the chiral separation of various compounds. This application is crucial for the pharmaceutical industry and enantioselective synthesis (Yu et al.,2016)

Safety And Hazards

3,5-Dinitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . Contact with water liberates toxic gas . It is recommended to use personal protective equipment as required and do not breathe dust/fume/gas/mist/vapors/spray .

Orientations Futures

Methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride have been used in the analysis of creatinine added to serum . The analytical recovery of creatinine added to serum is improved by an “acid-supernate” modification, which is also much less susceptible to a combination of known interfering agents than is the picrate procedure . This suggests potential future applications in the field of clinical chemistry .

Propriétés

IUPAC Name |

4-methyl-3,5-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJRUUJJIOXOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288571 | |

| Record name | 4-methyl-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,5-dinitrobenzoyl chloride | |

CAS RN |

6633-28-9 | |

| Record name | NSC56673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.